molecular formula C15H26O B14502645 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- CAS No. 64754-06-9

3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl-

Cat. No.: B14502645
CAS No.: 64754-06-9
M. Wt: 222.37 g/mol
InChI Key: NMXIRPDQDDCGRJ-UHFFFAOYSA-N
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Description

3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- is a complex organic compound with the molecular formula C15H26O . It is known for its intricate structure, which includes a cyclopentane ring fused with a cyclooctane ring, and the presence of three methyl groups and a hydroxyl group. This compound is also referred to as Clovan or Clovane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications to introduce the hydroxyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the ring structure.

    Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- makes it unique compared to its analogs

Properties

CAS No.

64754-06-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4,4,8-trimethyltricyclo[6.3.1.01,5]dodecan-2-ol

InChI

InChI=1S/C15H26O/c1-13(2)9-12(16)15-7-4-6-14(3,10-15)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3

InChI Key

NMXIRPDQDDCGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C23C1CCC(C2)(CCC3)C)O)C

Origin of Product

United States

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